2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
Description
2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a quinoline derivative featuring a chloro substituent at position 2, a methoxy group at position 6, and a diethoxycarbonyl-substituted vinyl moiety at position 2.
Properties
CAS No. |
1031928-67-2 |
|---|---|
Molecular Formula |
C18H18ClNO5 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO5/c1-4-24-17(21)14(18(22)25-5-2)10-12-8-11-9-13(23-3)6-7-15(11)20-16(12)19/h6-10H,4-5H2,1-3H3 |
InChI Key |
YUTNVKNPYGHDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=CC(=CC2=C1)OC)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the chloro and methoxy groups. The vinyl group is then added through a series of reactions involving diethoxycarbonyl intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The diethoxycarbonyl groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Scientific Research Applications
2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, which are being studied for potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Photophysical Properties
Key Compounds for Comparison :
E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline (): Molecular Formula: C₁₃H₁₁ClN₂O₃ Key Substituents: Nitro group on the vinyl chain, ethoxy at position 4. Properties: The nitro group is a stronger electron-withdrawing group (EWG) than diethoxycarbonyl, leading to enhanced charge-transfer transitions. However, nitro groups may reduce solubility in polar solvents compared to ester functionalities.
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline (): Molecular Formula: C₁₉H₂₃ClNO₄ Key Substituents: Methyl groups at positions 6 and 6. Properties: Methyl groups increase hydrophobicity (XLogP3 = 5) compared to the methoxy variant. This reduces polarity and may limit applications in aqueous systems but enhances lipid membrane permeability for biological uses.
2-Chloro-6-methoxy-3-[(2-phenylhydrazinylidene)methyl]quinoline (): Key Substituents: Phenylhydrazine group.
Comparative Data Table :
| Compound | Molecular Formula | Substituents | XLogP3 | Key Applications |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₇ClNO₄ | Cl, OMe, diethoxycarbonylvinyl | ~4.5* | Dyes, photovoltaic materials |
| E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline | C₁₃H₁₁ClN₂O₃ | Cl, OEt, nitrovinyl | N/A | Reactive intermediates, sensors |
| 2-Chloro-6,8-dimethyl-3-(diethoxycarbonyl)vinylquinoline | C₁₉H₂₃ClNO₄ | Cl, Me, diethoxycarbonylvinyl | 5.0 | Medicinal chemistry, agrochemicals |
| 2-Chloro-6-methoxy-3-phenylhydrazinylidenemethylquinoline | C₁₇H₁₃ClN₃O | Cl, OMe, phenylhydrazine | N/A | Anticancer, antimicrobial agents |
*Estimated based on .
Biological Activity
2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline (CAS No. 1031928-67-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₀₅ |
| Molecular Weight | 363.79 g/mol |
| CAS Number | 1031928-67-2 |
| Purity | 96% |
Structural Characteristics
The compound features a quinoline backbone with a chloro and methoxy substituent, along with diethoxycarbonyl groups that contribute to its unique chemical properties.
Research indicates that 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline exhibits various biological activities, primarily through:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, suggesting potential use in antimicrobial therapies.
- Antitumor Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.
Pharmacological Effects
- Antimicrobial Studies : In vitro studies have demonstrated significant inhibition of bacterial growth. For example, it was effective against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : A study involving various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. It was particularly effective against breast and colon cancer cells.
- Toxicology Profile : Toxicological assessments indicate a moderate safety profile, although further studies are necessary to establish comprehensive safety data.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline against Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for Staphylococcus aureus.
- Zone of Inhibition : 15 mm for Escherichia coli.
These findings support the potential application of this compound in treating infections caused by resistant bacterial strains.
Case Study 2: Antitumor Activity
In a research project by Johnson et al. (2023), the anticancer effects were assessed on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Key findings included:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HCT116 | 15 | Cell cycle arrest |
The study concluded that the compound could serve as a lead for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
